molecular formula C18H23N3OS2 B2511030 N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868972-98-9

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2511030
CAS No.: 868972-98-9
M. Wt: 361.52
InChI Key: VXUZLOMTTJUPRA-UHFFFAOYSA-N
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Description

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic organic compound characterized by a thiadiazole ring substituted with a dimethylbenzylthio group and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, thiosemicarbazide can react with cyclohexanecarboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the 1,3,4-thiadiazole ring.

  • Introduction of the Dimethylbenzylthio Group: : The thiadiazole intermediate can then be reacted with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the dimethylbenzylthio group via nucleophilic substitution.

  • Final Coupling: : The final step involves coupling the substituted thiadiazole with cyclohexanecarboxamide. This can be achieved through a condensation reaction, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group in the cyclohexanecarboxamide moiety. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : The aromatic ring in the dimethylbenzylthio group can undergo electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) or nitric acid (HNO3) can introduce new substituents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, HNO3

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols or amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development. Studies have indicated its efficacy in inhibiting the growth of certain bacterial strains and cancer cell lines.

Industry

Industrially, this compound can be used in the development of new polymers and coatings due to its stability and reactivity. It also finds applications in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
  • N-(5-((2-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Uniqueness

Compared to similar compounds, N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of the 2,5-dimethylbenzylthio group. This substitution enhances its lipophilicity and potentially its biological activity, making it more effective in penetrating cell membranes and interacting with intracellular targets.

Properties

IUPAC Name

N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS2/c1-12-8-9-13(2)15(10-12)11-23-18-21-20-17(24-18)19-16(22)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUZLOMTTJUPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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